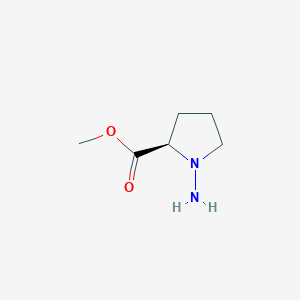

H2N-D-PRO-OME

Description

Contextualization within Amino Acid and Peptide Chemistry

In the vast landscape of biochemical research, amino acids and peptides form the fundamental basis of life's most complex machinery. H2N-D-PRO-OME is a modified, non-proteinogenic amino acid derivative. mdpi.com While the L-isomers of amino acids are predominantly found in nature, the D-isomers, such as D-proline, play crucial roles in specific biological and synthetic contexts. mdpi.comresearchgate.net

This compound is widely used as a building block in peptide synthesis. chemimpex.comscientificlabs.co.uk Its primary amine and methyl ester functional groups allow for its incorporation into growing peptide chains through standard solution-phase or solid-phase synthesis protocols. sigmaaldrich.comscientificlabs.co.uk Researchers utilize this compound to introduce the conformationally constrained five-membered ring of proline into peptide sequences. mdpi.com This is particularly significant in the design of peptidomimetics and other bioactive compounds, where precise structural control is necessary to achieve desired biological activity, such as in the development of anti-cancer and anti-viral therapeutics. chemimpex.com The incorporation of D-proline derivatives can enhance the stability of peptides against enzymatic degradation, improve bioavailability, and modulate their interaction with biological targets. chemimpex.comchemicalbook.com

Stereochemical Significance and Chirality of D-Proline Derivatives

Chirality, or the "handedness" of molecules, is a fundamental concept in chemistry and biology. Proline is a unique amino acid due to its secondary amine being incorporated into a pyrrolidine (B122466) ring, which severely restricts its conformational freedom. mdpi.com This rigidity is amplified in its derivatives. This compound possesses the D-stereochemistry, which is the mirror image of the naturally more common L-proline. researchgate.net

The stereochemical configuration of D-proline derivatives is of paramount importance in asymmetric synthesis, a field dedicated to creating molecules with a specific three-dimensional arrangement. chemicalbook.com By using a chiral starting material like this compound, chemists can guide reactions to produce a desired enantiomer of a target molecule, which is critical in drug development where different enantiomers can have vastly different biological effects. chemimpex.comchemicalbook.com

When incorporated into a peptide chain, a D-amino acid induces a significant conformational shift compared to its L-counterpart. nih.gov Specifically, the presence of a D-proline residue forces a switch in the peptide backbone's dihedral angles, moving it to a different region on the Ramachandran plot, thereby fundamentally altering the peptide's secondary structure. nih.gov This property is exploited by researchers to design peptides with novel folds, enhanced stability, or specific binding affinities. mdpi.comnih.gov

Overview of Current Academic Research Paradigms and Methodologies

Academic research involving this compound is diverse, primarily focusing on its application in synthesis and the study of molecular structure. The compound is a key player in several modern research areas.

| Research Area | Application of this compound | Source |

|---|---|---|

| Peptide Synthesis | Serves as a conformationally constrained D-amino acid building block to create peptides with specific structures and enhanced stability. | chemimpex.comscientificlabs.co.uk |

| Drug Development | Used as a chiral intermediate in the synthesis of pharmaceuticals, helping to create enantiomerically pure drugs with improved efficacy. | chemimpex.comchemicalbook.com |

| Asymmetric Organocatalysis | Derivatives of D-proline are used as small molecule catalysts to drive stereoselective reactions, such as aldol (B89426) and Mannich reactions. | researchgate.netthieme-connect.com |

| Biochemical Studies | Incorporated into peptides to study the effects of D-amino acids on protein folding, stability, and protein-protein interactions. | chemimpex.comnih.gov |

To study and utilize this compound and its derivatives, researchers employ a range of sophisticated analytical methodologies. These techniques are essential for verifying the purity of the compound, confirming its incorporation into larger molecules, and analyzing the structural consequences.

| Methodology | Purpose in Research | Source |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Used for the chiral separation of D- and L-proline isomers and to assess the purity of synthesized peptides containing the D-proline derivative. | researchgate.netimpactfactor.org |

| Gas Chromatography (GC) | After derivatization, GC with a chiral column is used for the enantiomeric separation and analysis of proline. | sigmaaldrich.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information on the three-dimensional structure and conformational dynamics of peptides containing D-proline residues. | nih.gov |

| X-ray Crystallography | Determines the precise atomic and molecular structure of crystalline compounds containing the D-proline moiety, confirming stereochemistry and bond conformations. | nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12N2O2 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

methyl (2R)-1-aminopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C6H12N2O2/c1-10-6(9)5-3-2-4-8(5)7/h5H,2-4,7H2,1H3/t5-/m1/s1 |

InChI Key |

GPTHYJZLMPEXPV-RXMQYKEDSA-N |

Isomeric SMILES |

COC(=O)[C@H]1CCCN1N |

Canonical SMILES |

COC(=O)C1CCCN1N |

sequence |

P |

Origin of Product |

United States |

Synthetic Methodologies for H2n D Pro Ome and Its Derivatives

Solution-Phase Synthetic Approaches for N-Unprotected D-Amino Acid Methyl Esters

The synthesis of N-unprotected D-amino acid methyl esters, such as D-proline methyl ester, is commonly achieved through direct esterification methods, which aim to be efficient while preserving the stereochemical integrity of the chiral center.

Direct Esterification and Protecting Group Strategies

Direct esterification of amino acids is a primary route to obtaining their corresponding methyl esters. A variety of reagents have been developed for this transformation, each with distinct advantages regarding reaction conditions, yield, and operational simplicity. nih.gov One highly effective method involves the use of trimethylchlorosilane (TMSCl) in methanol (B129727) at room temperature. nih.govresearchgate.net This system serves as an efficient reagent for the esterification of a wide range of amino acids, including D-proline, providing the corresponding methyl ester hydrochlorides in good to excellent yields. nih.govresearchgate.net The primary advantage of this method is its mild conditions and simple workup, which avoids the need for multi-step procedures involving protection and deprotection. nih.gov

A more traditional approach is the Fischer esterification, often employing thionyl chloride (SOCl₂) or gaseous hydrochloric acid in methanol. nih.govrsc.orggoogle.com In this method, thionyl chloride is added dropwise to methanol at low temperatures, followed by the addition of the amino acid and subsequent heating to reflux. rsc.orggoogle.com After the reaction, the solvent is removed under reduced pressure to yield the amino acid methyl ester hydrochloride as a crude product, which can then be purified. rsc.org

While direct esterification is often preferred, strategies involving protecting groups are necessary in more complex syntheses, such as in the preparation of N-alkylated derivatives. monash.edu In these cases, the amino group is first protected (e.g., with a Boc or o-Ns group), followed by esterification and subsequent alkylation. monash.eduresearchgate.net The protecting group is then removed to yield the final product. researchgate.net However, for the synthesis of the simple N-unprotected methyl ester, methods that circumvent these additional steps are more efficient. nih.gov

Table 1: Comparison of Direct Esterification Methods for Amino Acid Methyl Esters

| Reagent System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Trimethylchlorosilane (TMSCl) / Methanol | Room temperature | Mild conditions, simple operation, good to excellent yields, avoids protection steps. nih.govresearchgate.net | --- |

| Thionyl Chloride (SOCl₂) / Methanol | 0°C to reflux | Widely used, effective for many amino acids. rsc.orggoogle.com | Harsh reagent, generation of SO₂ and HCl. nih.gov |

| Protic Acids (HCl, H₂SO₄) / Methanol | Varies (e.g., reflux) | Traditional, established method. nih.gov | Can require harsh conditions, potential for side reactions. nih.gov |

Stereocontrol and Enantioselective Synthesis

Maintaining the stereochemical integrity at the α-carbon is paramount during the synthesis of chiral amino acid derivatives. Standard direct esterification procedures, such as those using TMSCl or thionyl chloride in methanol, are generally effective at preventing racemization. sigmaaldrich.com However, racemization can occur under certain conditions, particularly during peptide coupling reactions in the presence of specific additives like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov

Enantioselective synthesis provides a direct route to the desired D-enantiomer from achiral or racemic precursors. One powerful method is the asymmetric hydrogenation of a suitable prochiral substrate. For instance, D-proline can be synthesized with high enantiomeric excess (99% ee) from pyrrolidine-2-carbaldehyde (B1623420) using a chiral iridium catalyst, (R)-SpiroPAP-Me-Ir, under a hydrogen atmosphere. google.com The resulting aldehyde is then oxidized to the carboxylic acid to yield D-proline. google.com

For the synthesis of more complex derivatives, stereoselective alkylation methods are employed. Chiral non-racemic enolates can be generated from proline derivatives, which then react with electrophiles with a high degree of diastereoselection, allowing for the synthesis of α-substituted proline analogues. nih.gov Similarly, stereodivergent allylation of chiral N-tert-butanesulfinyl imines has been developed as an efficient route to chiral α-disubstituted β-homoprolines. acs.org These advanced methods provide precise control over the creation of new stereocenters in proline derivatives.

Enzymatic Synthesis Pathways for D-Proline Precursors

Biocatalysis offers a highly specific and environmentally benign alternative to traditional chemical synthesis for producing D-amino acids like D-proline. These methods leverage the stereo- and regioselectivity of enzymes to achieve high purity and yield.

Biocatalytic Racemization and Dehydrogenation Approaches

A key enzyme in the production of D-proline is proline racemase, which catalyzes the interconversion between L- and D-proline. nih.govwikipedia.org This enzymatic activity is the foundation of deracemization processes, which can convert inexpensive L-proline into valuable D-proline. A common and effective strategy involves a cascade reaction combining a racemase with an enantioselective dehydrogenase. researchgate.net

In one such cascade, an engineered proline racemase (ProR) is used to convert L-proline into a racemic mixture (DL-proline). researchgate.net Subsequently, a D-amino acid dehydrogenase or, alternatively, an L-proline dehydrogenase from an organism like Pseudomonas pseudoalcaligenes, selectively acts on one of the enantiomers. researchgate.netnih.gov For example, using an L-proline dehydrogenase, the L-proline within the racemic mixture is oxidatively deaminated, leaving the unreacted D-proline to be isolated with very high enantiomeric excess. researchgate.net This approach can achieve an enantiomeric excess of 99.6% for D-proline. researchgate.net

Table 2: Key Enzymes in Biocatalytic D-Proline Synthesis

| Enzyme | EC Number | Function | Application |

|---|---|---|---|

| Proline Racemase | 5.1.1.4 | Catalyzes the interconversion of L- and D-proline. wikipedia.org | Used to generate a racemic mixture from L-proline as the first step in a deracemization process. researchgate.net |

| D-Amino Acid Dehydrogenase (DAADH) | 1.4.99.1 | Catalyzes the reductive amination of α-keto acids to produce D-amino acids. nih.gov | Can be used to produce D-proline from its corresponding α-keto acid precursor. nih.gov |

| L-Amino Acid Deaminase (LAAD) | 1.4.3.- | Catalyzes the oxidative deamination of L-amino acids. nih.gov | Used to selectively remove the L-enantiomer from a racemic mixture, leaving the pure D-enantiomer. nih.govnih.gov |

| Proline Dehydrogenase (POX/PDH) | 1.5.5.2 | Catalyzes the oxidation of proline to Δ¹-pyrroline-5-carboxylate. alicat.com | In a cascade, it selectively removes L-proline from a racemic mix, allowing for the isolation of D-proline. researchgate.net |

Bioreactor and Process Optimization in D-Amino Acid Production

Process intensification aims to increase yield and efficiency without proportionally increasing costs. nih.gov For D-proline production, a cell-recycling strategy has been effectively used in a proline racemase–proline dehydrogenase cascade, leading to a 45.7% yield. researchgate.net Furthermore, process optimization has enabled the racemization of L-proline at very high concentrations, up to 1000 g/L. researchgate.net

The development of the bioreactor system itself is also crucial. General optimization tools like Design of Experiments (DOE) can be used to quantitatively determine the ideal set of process parameters, including temperature, pH, and substrate concentration. nih.gov Interestingly, the products themselves, D-amino acids, have been used to mitigate membrane biofouling in membrane bioreactors (MBRs), which can reduce the fouling rate by approximately 40%. mdpi.commdpi.com This creates a synergistic relationship where the product helps improve the efficiency of its own production environment.

Solid-Phase Synthesis Techniques for Oligomers Incorporating D-Proline

D-proline methyl ester is a valuable building block for incorporation into larger molecules, particularly peptides and peptidomimetics, using solid-phase peptide synthesis (SPPS). researchgate.net SPPS allows for the efficient, automated construction of oligomers on a solid support, with simple filtration and washing steps to purify intermediates. researchgate.net

The unique cyclic structure of proline, which forms a tertiary amide bond upon incorporation, restricts the conformation of the peptide backbone and prevents hydrogen bond formation at that position. researchgate.net This property is often exploited to induce specific secondary structures, such as β-turns, with D-Proline being particularly effective when paired with an adjacent amino acid like alanine (B10760859) (D-Pro-Ala). researchgate.net

The choice of solid support (resin) and protecting group strategy is fundamental to SPPS. Common resins include Wang resin and Rink amide resin, and the synthesis typically proceeds using either Fmoc or Boc chemistry to temporarily protect the N-terminus of the growing chain. researchgate.net Beyond standard peptides, SPPS has been adapted to create a diverse range of sequence-defined oligomers. Iterative strategies combining amide bond formation with other orthogonal reactions, like copper-assisted alkyne-azide cycloaddition (click chemistry), allow for the incorporation of both natural amino acids and synthetic linkers onto a solid support. acs.org For sequences that are prone to aggregation and difficult to synthesize, temporary modifications such as the use of pseudo-prolines (ΨPro) can be employed to disrupt secondary structure formation and enhance solubility during synthesis.

Table 3: Solid-Phase Synthesis Strategies for D-Proline Oligomers

| Component | Examples | Purpose/Function |

|---|---|---|

| Solid Supports (Resins) | Wang Resin, Rink Amide MBHA Resin, 2-Chlorotrityl Chloride (2-CTC) Resin. researchgate.net | Provides a solid anchor for the growing oligomer chain, facilitating purification after each coupling step. |

| Protecting Group Schemes | Fmoc (9-fluorenylmethoxycarbonyl), Boc (tert-butyloxycarbonyl). researchgate.net | Protects the N-terminal amine during the coupling reaction; orthogonally removed to allow for chain elongation. |

| Coupling Reagents | HATU, HCTU, DIC/HOBt. researchgate.net | Activate the carboxylic acid of the incoming amino acid to facilitate efficient amide bond formation. |

| Advanced Techniques | Pseudo-proline (ΨPro) Dipeptides. | Used as temporary, solubilizing protecting groups to disrupt aggregation in "difficult" sequences. |

| Orthogonal Chemistry | Copper-Assisted Alkyne-Azide Cycloaddition (CuAAC). acs.org | Allows for the incorporation of non-peptidic linkers to create diverse, sequence-defined oligomers. |

Advanced Purification and Isolation Techniques in Laboratory Research

The isolation and purification of D-proline methyl ester (H2N-D-PRO-OME) and its derivatives are critical steps to ensure high purity, which is essential for their application in research and as pharmaceutical intermediates. xinchem.com Laboratory research employs a range of advanced techniques to separate the desired compound from reaction mixtures, by-products, and enantiomeric impurities. These methods primarily revolve around chromatography and recrystallization, often involving derivatization to enhance separation and detection.

High-Performance Liquid Chromatography (HPLC) stands out as a primary technique for both the analysis and purification of proline derivatives. nih.govnih.gov Given the chiral nature of these compounds, achieving enantiomeric separation is a key focus. Chiral HPLC methods are frequently developed using polysaccharide-type stationary phases, such as the Chiralpak AD-H column, to effectively separate D- and L-enantiomers. nih.gov The efficiency of this separation is highly dependent on the mobile phase composition. For instance, a mobile phase consisting of hexane (B92381), ethanol, and 0.1% trifluoroacetic acid (TFA) has been shown to provide good resolution for proline derivatives. nih.gov The interaction between the analyte and the chiral stationary phase, often through hydrogen bonding, is fundamental to the separation mechanism. nih.gov

In some cases, derivatization is necessary to facilitate detection, especially for compounds lacking a strong chromophore. researchgate.net For example, proline can be derivatized with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) to make it detectable by UV-Vis at a wavelength of 465 nm. researchgate.net Another common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl). jst.go.jp This two-step derivatization, sometimes preceded by treatment with o-phthalaldehyde (B127526) (OPA) to remove primary amino acids, allows for selective analysis and purification of secondary amino acids like proline. researchgate.netjst.go.jp

Gas Chromatography (GC) offers another powerful method for chiral analysis, particularly after derivatization to increase the volatility of the amino acid ester. sigmaaldrich.com A typical two-step derivatization involves methylation of the carboxylic acid group followed by acetylation of the amino group. sigmaaldrich.com This process, using reagents like methanolic HCl and acetic or trifluoroacetic anhydride (B1165640), improves the chromatographic properties and allows for successful enantiomeric separation on a chiral GC column, such as one with a trifluoroacetyl derivatized cyclodextrin (B1172386) stationary phase (e.g., CHIRALDEX® G-TA). sigmaaldrich.com

Recrystallization is a fundamental and effective technique for purifying this compound, particularly in its hydrochloride salt form (H-D-Pro-OMe·HCl). google.com This method is often used as a final step after initial work-up procedures like solvent removal via rotary evaporation. google.comwiley-vch.de The crude product is dissolved in a suitable solvent system, such as acetonitrile/ether or dichloroethane, and cooled to induce crystallization, yielding the purified solid product. google.comprepchem.com The process is effective in removing residual solvents and other impurities. google.com

Below are interactive data tables summarizing various chromatographic techniques and conditions reported for the purification and analysis of proline esters and their derivatives.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods for Proline Derivatives

| Analyte/Derivative | Column | Mobile Phase | Detection | Research Finding | Citation |

|---|---|---|---|---|---|

| Proline Derivatives | Chiralpak AD-H | Hexane, Ethanol, 0.1% TFA | Not Specified | Good resolution achieved for enantiomeric separation. Hydrogen bonding is a key interaction. | nih.gov |

| NBD-Cl Derivatized Proline | CHIRALPAK-IA (250x4.6 mm, 5µm) | 0.1% TFA in Ethanol | UV at 464 nm | Successful enantiomeric separation with D and L isomers eluting at 6.72 and 9.22 minutes, respectively. | researchgate.net |

| Benzoyl Chloride Derivatized Proline | Chiral Column (4.6mm x 150mm, 3.0µm) | Acetonitrile and 0.05% Phosphoric Acid Solution (Gradient) | UV at 210 nm | Method suitable for detecting trace amounts of D-proline in L-proline. | google.com |

| FMOC Derivatized Proline | β-cyclodextrin phase | Polar organic-phase mode | LC-UV / Mass Spectrometry | Achieved sufficient chiral separation of D- and L-proline after a two-step derivatization to remove primary amino acids. | researchgate.netjst.go.jp |

Table 2: Gas Chromatography (GC) Methods for Proline Derivatives

| Analyte/Derivative | Derivatization Steps | Column | Key Finding | Citation |

|---|

| D/L-Proline | 1. Methylation (Methanolic HCl) 2. Acetylation (Acetic Anhydride or TFAA) | Astec CHIRALDEX® G-TA | Two-step derivatization improves peak shape and allows for enantiomeric separation. Use of different acetylation reagents can reverse the elution order of enantiomers. | sigmaaldrich.com |

Table 3: Compound Names

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound / H-D-Pro-OMe | D-Proline methyl ester |

| H-D-Pro-OMe·HCl | D-Proline methyl ester hydrochloride |

| TFA | Trifluoroacetic acid |

| NBD-Cl | 4-Chloro-7-nitrobenzofurazan |

| FMOC-Cl | 9-Fluorenylmethyl chloroformate |

| OPA | o-Phthalaldehyde |

Structural Elucidation and Conformational Analysis of H2n D Pro Ome and Its Analogs

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state conformation of molecules like H2N-D-PRO-OME. By analyzing chemical shifts, coupling constants, and through-space interactions (e.g., Nuclear Overhauser Effect, NOE), a detailed picture of the molecule's dynamic structure in solution can be constructed. frontiersin.orgugent.be

In the context of proline-containing peptides, NMR is instrumental in determining the cis-trans isomerization of the peptide bond preceding the proline residue. chemrxiv.orgmdpi.com For this compound itself, which lacks a preceding peptide bond, the focus of NMR studies shifts to the conformation of the pyrrolidine (B122466) ring. frontiersin.org The analysis of proton (¹H) and carbon-¹³ (¹³C) NMR spectra provides key insights. For instance, the chemical shifts of the proline ring protons (α, β, γ, and δ) and carbons are sensitive to the ring's pucker. frontiersin.orgugent.be

Detailed ¹H NMR studies on derivatives of D-proline methyl ester have been reported. For example, in the case of cis-4-Hydroxy-D-proline methyl ester hydrochloride, specific proton chemical shifts have been identified in deuterated methanol (B129727) (CD3OD). wiley-vch.de Similarly, for N-substituted D-proline methyl ester derivatives, comprehensive ¹H and ¹³C NMR data have been collected in solvents like DMSO-d6, revealing distinct signals for the various protons and carbons in the molecule. mdpi.com The coupling constants between vicinal protons on the pyrrolidine ring are particularly informative for defining the ring's puckering geometry (endo vs. exo). frontiersin.org Advanced NMR techniques, such as PSYCHEDELIC (Pure Shift Yielded by Chirp Excitation), have been developed to accurately measure these coupling constants, which can then be related to dihedral angles through Karplus equations to define the ring conformation with high precision. ugent.be

| Compound | Solvent | ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|---|

| cis-4-Hydroxy-D-proline methyl ester hydrochloride | CD₃OD | 2.35-2.51 (m, 2H), 3.37-3.42 (m, 2H), 3.84 (s, 3H), 4.53 (s, 1H), 4.59-4.60 (m, 1H) | Not specified | wiley-vch.de |

| (2R)-1-(4-{4-[(2R)-2-Aminopropionamido]phenyl}benzenesulfonyl)pyrrolidine-2-carboxylate Methyl Ester | DMSO-d₆ | 7.94–7.84 (m, 4H), 7.81 (d, J = 9.0 Hz, 2H), 7.74 (d, J = 9.0 Hz, 2H), 4.25 (dd, J = 8.6, 4.2 Hz, 1H), 3.66 (s, 3H), 3.45 (d, J = 6.9 Hz, 2H), 3.20 (d, J = 9.8 Hz, 1H), 2.06–1.92 (m, 1H), 1.92–1.76 (m, 2H), 1.63 (d, J = 7.0, 1H), 1.23 (d, J = 6.9 Hz, 3H) | 179.17, 175.28, 172.18, 144.06, 139.59, 135.38, 132.66, 127.90, 127.48, 126.95, 119.52, 60.26, 52.19, 51.18, 48.51, 39.52, 30.45, 24.29, 21.47 | mdpi.com |

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a "molecular fingerprint" of a compound by probing its vibrational modes. These techniques are complementary and can be used to identify functional groups and gain insights into molecular structure and bonding. researchgate.netcore.ac.uk

For proline and its derivatives, IR and Raman spectra exhibit characteristic bands corresponding to the vibrations of the pyrrolidine ring, the carboxylic ester group, and the amine group. core.ac.ukresearchgate.net For instance, the carbonyl (C=O) stretching vibration of the methyl ester group in this compound is expected to appear as a strong band in the IR spectrum, typically in the range of 1730-1750 cm⁻¹. wiley-vch.de The N-H stretching vibrations of the secondary amine would be observed in the region of 3300-3500 cm⁻¹. The complex vibrational modes of the pyrrolidine ring itself, including CH₂ scissoring, wagging, and twisting, appear in the fingerprint region (below 1500 cm⁻¹) and are sensitive to the ring's conformation. core.ac.ukresearchgate.net

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes | Reference |

|---|---|---|---|

| N-H Stretch | 3300-3500 | Secondary amine | orgsyn.org |

| C=O Stretch (Ester) | 1730-1750 | Strong intensity | wiley-vch.de |

| CH₂ Scissoring | ~1454 | Pyrrolidine ring | researchgate.net |

| CH₂ Wagging | ~1364 | Pyrrolidine ring | researchgate.net |

| Ring Breathing | ~841 | Sensitive to ring conformation | researchgate.net |

Advanced mass spectrometry (MS) techniques are indispensable for confirming the molecular weight and probing the molecular architecture of compounds like this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. mdpi.comnsf.gov

Electron Ionization (EI) mass spectrometry of a proline derivative has shown characteristic fragmentation patterns, including the loss of the methoxycarbonyl group (-COOCH₃), leading to a prominent fragment ion. wiley-vch.de This type of fragmentation is typical for amino acid esters and provides structural confirmation. Electrospray ionization (ESI) is another common technique, particularly suited for polar molecules, that allows for gentle ionization and observation of the protonated molecular ion [M+H]⁺.

The fragmentation pathways observed in tandem mass spectrometry (MS/MS) experiments can be used to sequence peptide analogs or to deduce the connectivity of atoms within a molecule. For this compound, fragmentation would likely involve the loss of the methyl group, the methoxy (B1213986) group, or the entire methoxycarbonyl group from the molecular ion. The fragmentation of the pyrrolidine ring itself can also provide further structural information.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.govnih.gov This technique has been applied to various proline derivatives and peptides to unambiguously establish their molecular conformation, including bond lengths, bond angles, and torsional angles. acs.orgiucr.orgresearchgate.net

For analogs of this compound, crystal structure analysis reveals critical details about the solid-state conformation. mdpi.comresearchgate.net For example, the crystal structure of N-tert-butoxycarbonyl-D-prolyl-L-prolyl-D-proline methyl ester, a triproline derivative with alternating configurations, has been determined, showing a specific stereosequence of torsion angles in the main chain. iucr.org In another study, the crystal structure of methyl ((4-aminobenzyl)sulfonyl)-d-prolinate was elucidated, providing precise bond lengths and angles, and showing that the p-aminobenzenesulfonyl and D-proline methyl ester moieties are connected by an N-S bond. researchgate.net

These studies consistently show that the pyrrolidine ring of proline is not planar but adopts a puckered conformation. nih.govnih.gov The flexibility of the pyrrolidine system is often noted, with thermal factors in the crystal structure indicating motion, particularly for the Cγ and Cδ atoms. iucr.org The solid-state conformation is influenced by intramolecular forces as well as intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing. nih.goviucr.org

| Parameter | Value | Reference |

|---|---|---|

| Compound | methyl ((4-aminobenzyl)sulfonyl)-d-prolinate | researchgate.net |

| Formula | C₁₃H₁₈N₂O₄S | |

| Crystal System | Orthorhombic | |

| Space Group | P2₁2₁2₁ | |

| a (Å) | 6.8690(1) | |

| b (Å) | 12.0694(2) | |

| c (Å) | 16.6748(3) |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis in Oligomers

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light. It is particularly useful for studying chiral molecules and for analyzing the secondary structure of peptides and proteins. nih.govresearchgate.net

When D-proline is incorporated into oligopeptides, CD spectroscopy can provide valuable information about the resulting secondary structure. Oligomers of L-proline are known to form a type II polyproline (PPII) helix, which has a characteristic CD spectrum with a strong negative band around 204 nm and a weak positive band around 228 nm. researchgate.netyale.edu Conversely, oligomers of D-proline, such as (D-Pro)₁₁, exhibit a CD spectrum of equal magnitude but opposite sign to that of the L-proline oligomer. researchgate.netyale.edu

In oligomers with alternating D- and L-proline residues, the CD spectra can be more complex. Studies on Boc-(D-Pro-L-Pro)n oligomers have reported VCD (Vibrational Circular Dichroism) spectra with a positive couplet in the amide I region, which is opposite in sense to that of (L-Pro)n oligomers. nih.gov However, the interpretation can be complicated by the presence of mixed cis-trans peptide bond conformations. nih.gov The intensity of the CD signal often decreases with increasing chain length in these alternating oligomers, suggesting that the influence of chiral end groups diminishes as the chain grows. nih.gov In peptides containing D-proline-L-proline sequences, which are known to form stable β-turn structures, CD spectroscopy can be used to confirm the presence of these folded conformations. researchgate.netbakerlab.org

Conformational Preferences and Ring Pucker Analysis of the D-Proline Moiety

The five-membered pyrrolidine ring of the proline moiety is not planar and exists in one of two preferred puckered conformations, known as Cγ-endo (UP) and Cγ-exo (DOWN). mdpi.combeilstein-journals.orgnih.gov In the Cγ-endo pucker, the Cγ atom is displaced from the plane of the other four ring atoms on the same side as the carboxyl group, while in the Cγ-exo pucker, it is displaced to the opposite side. beilstein-journals.org The energy difference between these two puckers is generally small, and the ring can interconvert between them. frontiersin.org

The specific pucker adopted is influenced by several factors, including the substituents on the ring, the cis-trans isomerization state of the preceding peptide bond (in peptides), and solvent effects. chemrxiv.orgnih.govnih.gov For instance, in cis-proline residues within a peptide, the endo ring pucker is strongly favored. chemrxiv.org In trans-proline, both exo and endo forms are closer in energy. mdpi.com

For this compound, which lacks a preceding peptide bond, the conformational preference will be dictated by the inherent energetics of the substituted ring and any intermolecular interactions. X-ray crystallography provides a definitive picture of the ring pucker in the solid state. wiley-vch.denih.gov In one study of a D-proline derivative, the pyrrolidine ring was found to be nearly coplanar with an attached benzene (B151609) ring. researchgate.net NMR spectroscopy, through the analysis of vicinal proton-proton coupling constants, is the primary method for determining the ring pucker equilibrium in solution. frontiersin.orgresearchgate.net The pattern of coupling constants is characteristic for each pucker: a Cγ-exo pucker shows large differences in the coupling constants involving the Hγ protons, whereas in a Cγ-endo conformation, these coupling constants have similar values. frontiersin.org

Computational and Theoretical Investigations of H2n D Pro Ome

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. These ab initio (from first principles) and Density Functional Theory (DFT) methods are used to model molecular orbitals, energy levels, and electron distribution, which dictate the molecule's reactivity and spectroscopic signatures.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of organic molecules due to its balance of computational cost and accuracy. For derivatives of D-proline methyl ester, DFT calculations are employed to elucidate structural and electronic properties. For instance, calculations can be used to determine the binding energy between a molecule and a metal ion, as demonstrated in studies of tandem photocatalytic systems where D-Proline methyl ester was a reactant. nih.gov In one such study, the binding energies for a metal-CO2 interaction were calculated to be -0.45 eV and -0.28 eV for Co and Ni sites, respectively, indicating differing coordination strengths. nih.gov

DFT is also instrumental in organocatalysis research involving proline derivatives. Theoretical calculations of diarylprolinol-derived enamines and iminium ions have been reported, providing gas-phase structures that can be compared with experimental X-ray crystal structures. ethz.ch This comparison helps validate the theoretical models and provides a deeper understanding of the reactive intermediates that govern catalytic cycles. ethz.ch

Table 1: Application of DFT in Analyzing Proline Derivatives

| Computational Method | Property Investigated | Application Example | Reference |

|---|---|---|---|

| DFT | Binding Energy | Calculation of coordination strength between a metal center and a ligand in a catalyst system. | nih.gov |

| DFT | Geometric Structure | Prediction of gas-phase structures of reactive intermediates for comparison with crystal structures. | ethz.ch |

Ab initio methods, while often more computationally intensive than DFT, provide a highly accurate route to predicting molecular energetics and spectra. These methods are used to construct potential energy surfaces (PES) and derive physically meaningful parameters for spectroscopic models. researchgate.net This approach allows for the direct prediction of rovibrational spectra from the full normal mode Hamiltonian, which can then be compared to high-resolution experimental data. researchgate.net

For complex molecules, these calculations can predict spectroscopic properties that assist in the analysis of experimental spectra, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR). iaea.org The goal is to achieve a strong correlation between theoretical and experimental results, which can provide unequivocal structural assignments. iaea.org While direct ab initio studies on H2N-D-PRO-OME are not broadly detailed in the provided context, the methodology is widely applied to its derivatives and analogous structures to understand phenomena such as the formation of biorelevant molecules in the interstellar medium. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations extend beyond static quantum calculations to explore the dynamic behavior of molecules, including their conformational flexibility and interactions with other molecules over time.

The biological function of a molecule is intrinsically linked to its three-dimensional shape or conformation. Theoretical calculations are used to build potential energy surfaces to map the conformational landscape of proline derivatives. iaea.org By identifying the energy minima on this surface, researchers can predict the most stable conformations of the molecule. For example, theoretical potential energy surfaces for a related compound were constructed at the B3LYP/cc-pVDZ level, leading to the identification of 16 stable conformers. iaea.org

The conformational preferences of peptides containing proline are influenced by a delicate balance of factors including the nature of substituents, stereoelectronic effects, and non-covalent interactions. acs.org For instance, the design of specific stereoisomers, such as 1-[(4-bromophenyl) sulfonyl]-D-proline methyl ester, is predicated on achieving a particular conformation—an inverted L-shaped structure—that is believed to fit well within the active site of a biological target. mdpi.com

Understanding how a small molecule like this compound or its derivatives interacts with biological macromolecules is crucial for drug design and chemical biology. Molecular docking and dynamics simulations are key tools for this purpose. These simulations can predict the binding mode and affinity of a ligand to a protein target.

For example, in silico reverse docking studies have been performed on derivatives of D-proline methyl ester to predict their biological targets. mdpi.com In one study, a pair of stereoisomers based on a D-proline methyl ester scaffold were designed to target Histone Deacetylase 6 (HDAC6). The modeling suggested that the pyrrolidine (B122466) ring could interact with the hydrophobic rim of the enzyme's cavity, while an attached benzene (B151609) ring could extend deeper into the active site. mdpi.com Similarly, D-proline methyl ester has been identified among a list of proline analogs screened as potential inhibitors for the enzyme Pyrroline-5-carboxylate reductase 1 (PYCR1), a target in cancer therapy. researchgate.net These computational approaches are essential for predicting protein-ligand interactions and guiding the synthesis and optimization of new therapeutic agents. griffith.edu.auuni-marburg.de

Table 2: Examples of Biomolecular Targets for D-Proline Methyl Ester Derivatives

| Compound Scaffold | Biomolecular Target | Computational Method | Investigated Effect | Reference |

|---|---|---|---|---|

| 1-[(4-bromophenyl) sulfonyl]-D-proline methyl ester | Histone Deacetylase 6 (HDAC6) | Reverse Docking | Inhibition of enzyme activity | mdpi.com |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic parameters, which can then be validated against experimental measurements. This synergy is invaluable for confirming molecular structures and understanding their electronic environments. iaea.org

Methodologies combining DFT with techniques like the Gauge-Independent Atomic Orbital (GIAO) method are used to calculate NMR parameters such as chemical shift anisotropy (CSA) tensors. iaea.org These theoretical predictions serve as an excellent support for the unequivocal assignment of 1H and 13C NMR signals of synthetic intermediates derived from D-proline methyl ester. iaea.org Comparisons between calculated and experimental NMR chemical shifts for iminium salts derived from proline have shown good agreement, confirming that the conformations observed in crystal structures are also populated in solution. ethz.ch Furthermore, ab initio methods are employed to build comprehensive spectroscopic models that can predict entire spectra with high accuracy, which can be refined by matching calculations to experimental observations without requiring a parameter fit. researchgate.net

Elucidation of Reaction Mechanisms and Transition States in Catalytic Cycles

Computational and theoretical chemistry have become indispensable tools for unraveling the intricate details of reaction mechanisms, providing insights that are often inaccessible through experimental methods alone. libretexts.org In the realm of organocatalysis, these approaches have been pivotal in understanding how catalysts like this compound (D-proline methyl ester) facilitate chemical transformations with high efficiency and stereoselectivity. illinois.edu By modeling the potential energy surface of a reaction, researchers can identify key intermediates and, crucially, the high-energy transition states that govern the reaction rate and stereochemical outcome. researchgate.net

The catalytic prowess of proline and its derivatives, including this compound, is most famously demonstrated in asymmetric aldol (B89426) and Mannich reactions. illinois.edunih.gov The generally accepted mechanism for these transformations involves a series of well-defined steps, each of which has been the subject of extensive computational investigation. nih.govresearchgate.net The catalytic cycle typically begins with the formation of a nucleophilic enamine intermediate from the reaction of the catalyst's secondary amine with a ketone or aldehyde donor. sci-hub.catwikipedia.org This enamine then attacks an electrophilic acceptor, leading to the formation of a new carbon-carbon bond. acs.org Finally, hydrolysis of the resulting iminium ion releases the product and regenerates the catalyst, allowing it to re-enter the catalytic cycle. researchgate.net

Density Functional Theory (DFT) has been a particularly powerful method for studying these catalytic cycles. acs.orgnih.gov DFT calculations allow for the accurate determination of the geometries and energies of reactants, intermediates, transition states, and products. researchgate.net This information is critical for constructing a detailed reaction energy profile, which maps the energetic landscape of the entire catalytic process.

A key aspect elucidated by computational studies is the origin of stereoselectivity. In reactions catalyzed by chiral molecules like this compound, the transition states leading to different stereoisomers (e.g., enantiomers or diastereomers) will have different energies. nih.gov Even small differences in these transition state energies can lead to a large preference for the formation of one stereoisomer over the other.

For instance, in the proline-catalyzed aldol reaction, the stereochemical outcome is determined during the C-C bond-forming step. Computational models, such as the Zimmerman-Traxler model, propose a six-membered, chair-like transition state where the carboxyl group of the proline catalyst (or in this case, the methyl ester group of this compound) plays a crucial role in orienting the reactants through hydrogen bonding. libretexts.orgwikipedia.org This orientation minimizes steric hindrance and dictates the facial selectivity of the electrophile attack, thereby controlling the stereochemistry of the product. libretexts.org

Computational studies on cascade reactions involving carbohydrates and methyl ketones, catalyzed by either D- or L-proline, have provided concrete data on the energy barriers of key transition states. nih.gov These studies highlight that the catalyst's stereochemistry directly influences the stability of the transition states, leading to "matched" and "mismatched" cases where the catalyst either favors or disfavors the formation of a particular product stereoisomer. nih.gov The calculated energy barriers for the rate-determining transition states in these reactions directly correlate with the experimentally observed product distributions. nih.gov

The table below presents theoretical data for key steps in a representative proline-catalyzed reaction, illustrating the energy barriers that must be overcome. While this specific data is for a proline-catalyzed aldol reaction, the principles are directly applicable to catalysis by this compound.

| Reaction Step | Transition State | Computational Method | Calculated Activation Energy (kJ/mol) |

| Enamine Formation | TS (Proline + Acetone) | DFT | 50.2 |

| C-C Bond Formation | TS (Enamine + Acetaldehyde) | DFT | 46.5 |

| Iminium Hydrolysis | Not explicitly calculated | DFT | - |

This data is illustrative for a proline-catalyzed direct aldol reaction in DMSO, as reported in studies. acs.org The values demonstrate the relative energy costs of the key steps.

Further computational analyses have explored the role of the solvent in mediating these reactions. Solvents can significantly influence the energy barriers by stabilizing charged intermediates and transition states. acs.orgresearchgate.net For example, DFT calculations have shown that in the presence of a solvent like DMSO, the barrier for the initial complexation between proline and a ketone is significantly reduced, facilitating the entry into the catalytic cycle. acs.org

Biochemical and Biophysical Research Applications

Role as a Chiral Building Block in Peptide and Peptidomimetic Design

H2N-D-PRO-OME serves as a crucial chiral building block in the synthesis of peptides and peptidomimetics. chemicalbook.comescholarship.org Its incorporation into a peptide sequence introduces specific structural constraints that are fundamental to creating molecules with defined three-dimensional shapes and enhanced stability. The use of D-amino acids, like D-proline, is a key strategy in medicinal chemistry to generate molecular scaffolds for enzyme inhibitors and peptidomimetics. mdpi.com

The incorporation of a D-proline residue has a profound impact on the local and global conformation of a peptide chain. Proline's unique cyclic side chain, which connects back to the backbone nitrogen, restricts the N-Cα bond's rotation, thereby limiting the available conformational space. sci-hub.seresearchgate.netnih.gov This inherent rigidity can template specific secondary structures, such as turns and helices. researchgate.net

The presence of a D-proline residue can induce β-hairpin structures in peptides. For instance, a D-Pro-L-Pro motif is known to bias cyclic peptides towards a β-hairpin conformation. nih.gov This conformational constraint is crucial for designing peptides that can penetrate cell membranes. nih.gov The stability of these structures is influenced by stereoelectronic effects; substituents on the proline ring can favor the trans isomer of the preceding peptide bond, which is a key feature in stable helical conformations like the collagen triple helix. nih.govnih.gov The cis/trans isomerization of the peptide bond preceding a proline residue is a critical factor in protein folding and stability, with the energy barrier for this process being lower for proline compared to other amino acids. sci-hub.se This unique characteristic allows D-proline to act as a "helix breaker" or a "turn inducer," depending on the surrounding sequence, making it a powerful tool for controlling peptide architecture.

The table below summarizes the conformational effects of incorporating D-proline into peptide structures.

Table 1: Influence of D-Proline on Peptide Structure| Feature | Influence of D-Proline Incorporation | Research Finding |

|---|---|---|

| Backbone Rigidity | The cyclic side chain constrains the N-Cα bond, reducing conformational flexibility. sci-hub.seresearchgate.net | Proline's pyrrolidine (B122466) ring introduces significant rigidity into the polypeptide backbone. researchgate.net |

| Secondary Structure | Can induce specific secondary structures like β-turns and β-hairpins. escholarship.orgnih.gov | A D-Pro-L-Pro motif effectively biases cyclic peptides to adopt a β-hairpin structure. nih.gov |

| Peptide Bond Isomerism | Influences the cis/trans equilibrium of the preceding peptide bond. sci-hub.senih.gov | The energy difference between cis and trans isomers is smaller for proline, allowing for a higher population of the cis conformer compared to other amino acids. sci-hub.senih.gov |

| Helical Stability | Can stabilize or destabilize helical structures depending on the context. | Substituents at the γ-position can enhance conformational stability by favoring the trans-isomer, promoting collagen-like helices. nih.gov |

Synthesis of Helical Foldamers and Structured Peptides

Foldamers are unnatural oligomers designed to mimic the structure and function of natural biopolymers like proteins. nih.gov D-proline and its derivatives are instrumental in the synthesis of helical foldamers and other structured peptides due to their ability to enforce specific folding patterns. nih.govacs.org These synthetic molecules often exhibit enhanced resistance to proteolytic degradation, a significant advantage for potential therapeutic applications. nih.gov

Researchers have successfully created right-handed helical foldamers by incorporating D-amino acids into peptide sequences. nih.govuts.edu.au For example, hybrid foldamers combining L-amino acids and D-sulfono-γ-AApeptides have been shown through X-ray crystallography to form well-defined right-handed helices. nih.gov The predictable conformational preferences of D-proline also facilitate the design of complex, macrocyclic peptide-foldamer hybrids. In one study, replacing a C-terminal proline with a mercaptoproline derivative enabled the creation of a cross-linked macrocycle that effectively mimicked an α-helix and showed high-affinity binding to its target protein, hDM2. nih.gov The D-Pro-L-Pro motif has been particularly effective in creating conformationally constrained cyclic peptides, allowing for the rational design of large, cell-permeable structures. nih.gov

Fundamental Investigations into Enzyme-Ligand Interactions

This compound and related D-proline derivatives are valuable probes for investigating the intricacies of enzyme-ligand interactions. Their defined stereochemistry and conformational rigidity allow for precise studies of how enzymes recognize and bind to their substrates and inhibitors.

D-proline derivatives have been central to studies on enzyme inhibition, providing insights into the mechanisms of various enzymes, including metallo-β-lactamases (MBLs) and matrix metalloproteinases (MMPs), which are important drug targets. mdpi.com In several cases, D-proline-containing inhibitors have shown greater potency than their L-proline counterparts, highlighting the importance of stereochemistry in inhibitor design. mdpi.com For example, in the development of inhibitors for the IMP-1 MBL, D-proline derivatives consistently demonstrated higher potency, suggesting a better fit within the enzyme's active site where they could coordinate with the catalytic zinc ions. mdpi.com

Kinetic studies are crucial for determining the mode of inhibition. For instance, studies on proline dehydrogenase have used proline analogues to investigate mechanism-based inhibition, where the inhibitor is converted by the enzyme into a reactive species that then inactivates the enzyme. nih.gov Other research has focused on substrate inhibition, as seen with the enzyme aldehyde dehydrogenase 4A1 (ALDH4A1), which is part of the proline catabolism pathway. umsystem.edu Ornithine has been identified as a potent and reversible inhibitor of pyrroline-5-carboxylate synthase, the enzyme catalyzing the first step in proline biosynthesis from glutamic acid, suggesting it may be a physiological regulator of this pathway. nih.gov

The table below presents examples of D-proline derivatives used in enzyme inhibition studies.

Table 2: D-Proline Derivatives in Enzyme Inhibition Research| Enzyme Target | D-Proline Derivative Type | Key Finding | Inhibition Type (if specified) |

|---|---|---|---|

| Metallo-β-Lactamases (MBLs) | Thiolate and carboxylate-containing D-proline derivatives | D-proline derivatives were more potent than L-proline analogues, showing higher affinity for coordinating metal ions in the active site. mdpi.com | Competitive (implied by active site binding) |

| Matrix Metalloproteinases (MMPs) | D-proline scaffolds with hydrophobic groups | The cis-configuration of hydrophobic groups on the D-proline scaffold was critical for potent and selective inhibition. mdpi.com | Not specified |

| Proline Dehydrogenase (PRODH) | L-proline analogues (e.g., 4-methylene-L-proline) | Specific analogues acted as mechanism-based inactivators of the enzyme. nih.gov | Mechanism-based |

Characterization of Molecular Recognition and Non-Covalent Binding Modes

The study of how molecules recognize and bind to each other through non-covalent interactions is fundamental to understanding biological processes. The rigid structure of D-proline makes its derivatives excellent models for dissecting these interactions. Chiral recognition, where a molecule preferentially interacts with one enantiomer over another, is a key aspect of this research. researchgate.net

Studies have demonstrated that proline enantiomers can exhibit chiral recognition functions. researchgate.net For example, when immobilized on a surface, proline molecules showed a preferential interaction with one enantiomer of a chiral molecule (BINOL), a process dominated by hydrogen bonding interactions. researchgate.net Structural and kinetic investigations of inhibitors binding to the active site of proline dehydrogenase have provided detailed insights into structure-affinity relationships, revealing how non-covalent interactions contribute to binding affinity. umsystem.edu The analysis of co-crystal structures, such as a peptide-foldamer hybrid bound to its protein target, validates design principles and highlights the specific non-covalent contacts responsible for high-affinity binding. nih.gov

Applications in Asymmetric Organocatalysis

Asymmetric organocatalysis, a field recognized with the 2021 Nobel Prize in Chemistry, utilizes small, chiral organic molecules to catalyze chemical reactions in an enantioselective manner. Proline, available in both its L- and D-enantiomeric forms, is a cornerstone organocatalyst. wikipedia.orgnih.gov this compound, as a derivative, fits within this class of molecules used to achieve high levels of stereocontrol in organic synthesis. unibo.it

Proline catalysis often proceeds through the formation of an enamine intermediate. wikipedia.orgyoutube.com The catalyst's secondary amine reacts with a carbonyl compound (like a ketone or aldehyde) to form a nucleophilic enamine, while the carboxylic acid group can act as a proton source to activate an electrophile, often through a well-organized, hydrogen-bonded transition state. wikipedia.orgyoutube.com This bifunctional nature is key to its catalytic power. youtube.com

D-proline and its derivatives have been successfully used to catalyze a variety of important carbon-carbon bond-forming reactions, including:

Aldol (B89426) Reactions: Catalyzing the addition of ketones to aldehydes with high enantioselectivity. researchgate.netscilit.com

Mannich Reactions: Forming β-amino carbonyl compounds, which are valuable synthetic intermediates. scilit.com

Michael Additions: Facilitating the conjugate addition of nucleophiles to α,β-unsaturated carbonyls. unibo.itwikipedia.org

These organocatalytic methods are highly valued because they often use inexpensive, environmentally benign catalysts under mild reaction conditions. nih.govscilit.com The development of proline-derived catalysts, such as the Hayashi-Jørgensen catalyst, has further expanded the scope and efficiency of these transformations. unibo.it This approach has been applied to the synthesis of complex molecules, including precursors to natural products and pharmaceuticals. unibo.itwikipedia.orgnih.gov

Exploration of Catalytic Activity and Enantioselectivity

The catalytic prowess of this compound and its L-enantiomer, L-proline methyl ester, stems from their ability to form nucleophilic enamine intermediates with carbonyl compounds. wikipedia.orgnih.gov This mode of activation is central to a variety of classic carbon-carbon bond-forming reactions. The presence of the methyl ester group can influence the catalyst's solubility and reactivity compared to its parent amino acid, proline. iarjset.com

Research has demonstrated the effectiveness of proline esters in key asymmetric reactions, including aldol, Mannich, and Michael additions. These reactions are fundamental in synthetic organic chemistry for the construction of complex chiral molecules. wikipedia.org

Asymmetric Aldol Reaction

The aldol reaction, which forges a new carbon-carbon bond and creates up to two new stereocenters, is a cornerstone of organic synthesis. Proline and its derivatives have been extensively studied as catalysts for this transformation. nih.govwikipedia.orgbohrium.com In an aqueous micellar environment, L-proline methyl ester has been shown to catalyze the aldol reaction between p-nitrobenzaldehyde and acetone, affording the corresponding aldol product in an 82% yield. iarjset.com This highlights the potential of proline esters to function effectively in environmentally benign solvent systems.

Direct asymmetric aldol additions of ketones to α-ketoesters have also been successfully achieved using L-proline as a catalyst, yielding optically active α-hydroxyesters with enantioselectivities reaching up to 81% ee. researchgate.net While this specific study used L-proline, the similar catalytic mechanism suggests that this compound would catalyze the formation of the opposite enantiomer of the product.

| Catalyst | Donor | Acceptor | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| L-Proline Methyl Ester | Acetone | p-Nitrobenzaldehyde | 82 | Not Reported | iarjset.com |

| L-Proline | Acetone/Butanone | α-Ketoesters | 43-93 | up to 81 | researchgate.net |

Asymmetric Mannich Reaction

The Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds, which are valuable precursors for various nitrogen-containing molecules. Proline-catalyzed Mannich reactions have been shown to be highly effective. nih.govsci-hub.cat20.210.105 The first organocatalytic, enantioselective three-component Mannich reaction of a ketone, an aldehyde, and an amine was catalyzed by (S)-proline, achieving an impressive 94% enantiomeric excess. sci-hub.cat

Derivatives of proline have been designed to improve upon the yields and selectivities of these reactions. For instance, tetrazole and acylsulfonamide derivatives of proline have demonstrated superior performance compared to proline itself in the asymmetric Mannich reaction, often in a wider range of solvents. psu.edu These findings underscore the principle that modifications to the proline scaffold, including esterification as in this compound, can lead to enhanced catalytic properties.

| Catalyst | Reaction Type | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|

| (S)-Proline | Three-component (ketone, aldehyde, amine) | 94 | sci-hub.cat |

| (S)-Proline | Acetaldehyde with N-Boc-imines | Extremely High | 20.210.105 |

Asymmetric Michael Addition

The Michael addition is a conjugate addition reaction crucial for forming carbon-carbon bonds. niscpr.res.in Proline and its derivatives have been successfully employed as catalysts for asymmetric Michael additions. niscpr.res.in While L-proline alone can be an inefficient catalyst for the Michael addition of unmodified ketones to nitro-olefins, its catalytic efficiency can be significantly enhanced by the use of co-catalysts or by structural modification of the proline itself. niscpr.res.in

Studies on substituted proline derivatives in the Michael reaction have shown that even small changes to the catalyst structure can impact the enantioselectivity of the reaction. This suggests that the methyl ester group in this compound likely plays a role in modulating its catalytic performance in such transformations.

| Catalyst System | Reaction | Yield | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| L-Proline | Ketones to Arylidenes | Moderate to Excellent | Low | niscpr.res.in |

Development of Novel Organocatalytic Transformations

The versatility of proline-based catalysts, including this compound, extends beyond the classical reactions mentioned above. Researchers are continuously exploring their application in novel and more complex transformations. The fundamental enamine and iminium ion activation modes can be harnessed in cascade or domino reactions, where multiple bonds are formed in a single synthetic operation. nih.gov

One area of development is the use of proline derivatives in multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step to form a complex product. mdpi.com L-proline has been shown to catalyze the MCR of aromatic aldehydes, malononitrile, and active methylene (B1212753) compounds to produce pyrans and thiopyrans with good yields and stereospecificity. mdpi.com The enantioselectivity observed in these reactions underscores the role of the chiral catalyst in directing the stereochemical outcome. mdpi.com

Furthermore, proline-based catalysts are being investigated for their ability to promote reactions that were previously challenging to achieve with high enantioselectivity. The development of organocatalysis has provided a powerful platform for discovering new reactions and expanding the synthetic chemist's toolbox. rsc.org The ongoing research into modified proline catalysts, including esters like this compound, aims to enhance their reactivity, selectivity, and applicability to a broader range of substrates and reaction types. iarjset.compsu.edu

Advanced Analytical Methodologies in the Study of H2n D Pro Ome

High-Performance Liquid Chromatography (HPLC) for Chiral Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for both resolving the enantiomers of proline esters and assessing the chemical purity of H2N-D-PRO-OME. chemimpex.comxinchem.com The versatility of HPLC allows for various approaches, including direct and indirect chiral separations, and is widely used for quantitative purity assays. lgcstandards.comcreative-proteomics.com

Chiral Separation: The enantiomeric separation of proline and its derivatives is crucial, and HPLC offers several effective strategies. One common approach is direct chiral chromatography using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those commercialized under the CHIRALPAK® brand, are frequently used for the resolution of proline derivative enantiomers. researchgate.netresearchgate.net These separations are often performed in normal-phase mode, using mobile phases like hexane (B92381) and ethanol, with additives such as trifluoroacetic acid (TFA) to improve peak shape and resolution. researchgate.net

Another significant technique is chiral ligand-exchange chromatography (CLEC). nih.gov This method can be applied in a reversed-phase mode where a chiral selector, such as L-proline or L-hydroxyproline, and a metal salt like copper(II) acetate (B1210297) are added to the mobile phase. nih.govscielo.br The separation mechanism relies on the formation of transient diastereomeric metal complexes between the chiral selector and the analyte enantiomers, which exhibit different stabilities and thus different retention times on the column. scielo.br

In some cases, derivatization of the amino acid ester is necessary prior to HPLC analysis, especially when the compound lacks a strong UV chromophore. researchgate.netresearchgate.net For instance, proline can be derivatized with a fluorescent reagent like NBD-Cl (4-Chloro-7-nitrobenzofurazan) to enable highly sensitive fluorescence detection. researchgate.net Another method involves derivatization to N-carbobenzyloxyproline methyl ester for the determination of enantiomeric excess (ee). wiley-vch.de

Purity Assessment: HPLC is the standard method for determining the purity of this compound, with suppliers often specifying a purity of 98% or higher as determined by this technique. chemimpex.comxinchem.comavantorsciences.com Purity analysis is typically conducted using reversed-phase HPLC with UV or Evaporative Light Scattering Detection (ELSD). lgcstandards.com The principle of purity calculation often involves area normalization, where the area of the main compound peak is compared to the total area of all detected peaks in the chromatogram. A Certificate of Analysis for a batch of D-Proline Methyl Ester Hydrochloride, for example, reported an HPLC Purity of 97.12% by ELSD. lgcstandards.com

Table 1: Examples of HPLC Conditions for Proline Derivative Analysis This table is a compilation of representative data from various sources and does not represent a single standardized method.

| Analysis Type | Chromatographic Column | Mobile Phase | Detector | Analyte Form | Reference |

|---|---|---|---|---|---|

| Chiral Separation | CHIRALPAK-IA (250 x 4.6 mm, 5 µm) | Ethanol with 0.1% TFA | UV (465 nm) | NBD-Cl derivative | researchgate.net |

| Chiral Separation | Chiralpak AD-H | Hexane, Ethanol, and 0.1% TFA | Not Specified | Boc-proline derivatives | researchgate.net |

| Chiral Separation (Trace D-isomer in L-proline) | CHIRALCEL OX-3R (150 x 4.6 mm, 3.0 µm) | Gradient: A) 0.05% Phosphoric Acid, B) Acetonitrile | UV (210 nm) | Benzoyl chloride derivative | google.com |

| Purity Assessment | Not Specified | Not Specified | ELSD | D-Proline Methyl Ester Hydrochloride | lgcstandards.com |

Gas Chromatography (GC) and Hyphenated Techniques (e.g., GC-MS) in Specific Applications

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile compounds. creative-peptides.com Due to the low volatility of amino acids and their esters, chemical derivatization is a mandatory step to convert them into more volatile and thermally stable analogues suitable for GC analysis. sigmaaldrich.comalexandraatleephillips.com

Derivatization and Chiral GC Separation: A common derivatization strategy for proline involves a two-step process: esterification of the carboxylic acid group followed by acylation of the secondary amine. sigmaaldrich.com For this compound, the carboxyl group is already esterified, so only acylation of the amine is required. Reagents like trifluoroacetic anhydride (B1165640) (TFAA) are used to form N-trifluoroacetyl (N-TFA) derivatives. sigmaaldrich.comsigmaaldrich.com This process must not cause racemization of the chiral center to allow for accurate enantiomeric analysis. sigmaaldrich.com

Chiral GC analysis is then performed on a capillary column coated with a chiral stationary phase. For the N-TFA derivatives of proline methyl ester, an Astec® CHIRALDEX™ G-TA column has been shown to successfully separate the D and L enantiomers. sigmaaldrich.com An advantage of chiral GC is that method development can be straightforward, as chiral selectivity can often be enhanced by simply lowering the analysis temperature. sigmaaldrich.com

GC-MS for Identification and Quantification: The coupling of GC with a mass spectrometer provides definitive identification of the separated components based on their mass spectra. nih.govmdpi.com GC-MS has been used for the analysis of proline derivatives in various matrices. nih.govpensoft.net The derivatization process, for instance using methyl chloroformate or creating pentafluoropropionyl (PFP) amides, yields derivatives with characteristic mass fragmentation patterns that aid in their identification and quantification. nih.govnih.gov Selected Ion Monitoring (SIM) mode can be employed in GC-MS to achieve high sensitivity and selectivity for trace-level analysis. nih.gov

Table 2: Example of GC Conditions for Chiral Analysis of Proline Methyl Ester Data derived from a specific application note for the analysis of N-TFA derivatized proline methyl ester.

| Parameter | Condition |

|---|---|

| Column | Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 µm |

| Oven Temperature | 140 °C (Isothermal) |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) at 250 °C |

| Carrier Gas | Helium |

| Analyte | N-TFA derivative of D/L-proline methyl ester |

Reference: sigmaaldrich.com

Development of Innovative Analytical Platforms for Chemical Characterization

Beyond conventional chromatography, research into novel analytical platforms aims to provide faster, more sensitive, or field-deployable methods for the characterization and chiral recognition of amino acids and their derivatives.

Capillary Electrophoresis (CE): Capillary electrophoresis offers high separation efficiency and requires minimal sample volumes. creative-proteomics.com It has been successfully applied to the enantiomeric separation of amino acid esters. ingentaconnect.comnih.gov In CE, chiral selectors are typically added to the background electrolyte. For amino acid esters, crown ethers like (+)-18-crown-6-tetracarboxylic acid have proven effective. ingentaconnect.comnih.gov The separation is based on the differential interaction of the enantiomers with the chiral selector, leading to different electrophoretic mobilities. For enhanced sensitivity, CE can be coupled with laser-induced fluorescence (CE-LIF) detection, which requires derivatizing the analyte with a fluorescent tag. acs.org Coupling with mass spectrometry (CE-MS) provides both high-resolution separation and structural identification. creative-proteomics.com

Electrochemical Sensors: A frontier in analytical science is the development of chiral electrochemical sensors for the direct and selective recognition of enantiomers. rsc.org These sensors are typically built by modifying an electrode surface with a chiral recognition element. For proline, researchers have designed sensitive and stereoselective electrochemiluminescence (ECL) sensors. rsc.orgrsc.org One such sensor utilized a glassy carbon electrode modified with β-cyclodextrin–reduced graphene oxide and ruthenium-complexed gold nanoparticles. rsc.orgrsc.org This platform showed a distinct difference in ECL intensity when interacting with L-proline versus D-proline, demonstrating its potential for chiral discrimination. rsc.org Other approaches involve functionalizing materials like chitosan (B1678972) with proline derivatives (e.g., N-tosylproline) to create a chiral interface for voltammetric sensing. bohrium.com These sensor-based technologies represent a promising avenue for rapid and specific chiral analysis. mdpi.com

Table 3: Overview of Innovative Analytical Platforms for Proline/Amino Acid Ester Analysis This table summarizes emerging analytical techniques and their principles.

| Platform | Principle of Chiral Recognition | Key Advantages | Reference |

|---|---|---|---|

| Capillary Electrophoresis (CE) | Differential complexation with a chiral selector (e.g., crown ether) in the background electrolyte, leading to different electrophoretic mobilities. | High separation efficiency, low sample consumption, fast analysis. | creative-proteomics.comingentaconnect.comnih.gov |

| Electrochemiluminescence (ECL) Sensor | Stereoselective interaction between the analyte and a chiral-modified electrode surface (e.g., β-cyclodextrin), resulting in different ECL signal intensities for each enantiomer. | High sensitivity, potential for direct measurement without extensive sample preparation. | rsc.orgrsc.org |

| HPLC/ICP-MS with Metal Tag | Derivatization with a metal-containing tag, followed by HPLC separation and highly sensitive detection of the metal (e.g., Ruthenium) by ICP-MS. | Extremely high sensitivity, not significantly affected by sample matrix. | scirp.org |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes for D-Proline Derivatives

The synthesis of D-proline derivatives has traditionally been challenging, often relying on chemical resolution of racemic mixtures, which limits the theoretical yield to 50% and contributes to high costs. chemicalbook.com Consequently, a significant area of research is the development of more efficient, sustainable, and economically viable synthetic routes.

A key approach is the use of asymmetric catalysis to produce enantiomerically pure D-proline. For instance, a patented method describes the synthesis of D-proline starting from pyrrolidine-2-formaldehyde. google.com This process involves an asymmetric catalytic hydrogenation reaction using a chiral iridium catalyst, followed by oxidation to yield D-proline with high optical purity. google.com This method is advantageous as it uses a small amount of a recyclable catalyst and common, low-cost, and environmentally friendly solvents, making it suitable for industrial-scale production. google.com

Heterogeneous catalysis also presents a sustainable alternative to traditional homogeneous systems, which often suffer from difficult catalyst-product separation and waste generation. researchgate.net Developing recyclable, solid-supported proline catalysts, such as L-proline methyl ester supported on silica (B1680970), demonstrates a path toward greener processes that minimize waste and allow for catalyst reuse without significant loss of activity. researchgate.net

Exploration of New Catalytic Applications and Reaction Scope

D-proline and its derivatives are renowned organocatalysts, prized for their rigid cyclic structure which allows for effective stereocontrol in asymmetric reactions. researchgate.netlibretexts.org Research is actively expanding the scope of these catalysts beyond well-established transformations like aldol (B89426) and Mannich reactions. wikipedia.orgrsc.org

The versatility of proline catalysis stems from its ability to activate substrates through different pathways, primarily via enamine or iminium ion intermediates. libretexts.orgrsc.org This allows them to catalyze a wide array of C-C bond-forming reactions, including Michael additions and multi-component cascade reactions. researchgate.netwikipedia.org For example, L-proline has been shown to catalyze three-component couplings of aldehydes, acetone, and aryl amines to produce β-amino ketones with excellent enantioselectivity. researchgate.net Similarly, the reaction of ketones with protected α-imino ethyl glyoxylate (B1226380) provides access to functionalized α-amino acids. libretexts.org While many studies feature L-proline, the catalytic performance of D-proline is often similar, producing the opposite enantiomer of the product. researchgate.net

Recent research has explored novel applications for proline esters. In one study, L-proline methyl ester was used to cap gold nanoclusters (AuNCs), creating a nanozyme with enhanced peroxidase-mimic activity. rsc.org This catalytic system was successfully used to develop a colorimetric sensor for the antibiotic ofloxacin. rsc.org Another innovative approach involves immobilizing L-proline methyl ester on a silica support to create a heterogeneous catalyst for asymmetric aldol reactions. researchgate.net This catalyst proved to be recyclable and effective under solvent-free conditions, highlighting a move towards more sustainable catalytic systems. researchgate.net

The table below summarizes the performance of a silica-supported L-proline methyl ester catalyst in an asymmetric aldol reaction between various aldehydes and cyclohexanone, demonstrating the potential for high yields and enantioselectivity.

| Aldehyde Substrate | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | 99 | 99:1 | 99 | researchgate.net |

| 4-Chlorobenzaldehyde | 95 | 97:3 | 98 | researchgate.net |

| 4-Bromobenzaldehyde | 96 | 96:4 | 97 | researchgate.net |

| Benzaldehyde | 90 | 90:10 | 92 | researchgate.net |

| 2-Chlorobenzaldehyde | 92 | 92:8 | 94 | researchgate.net |

Integration with Advanced Chemical Biology Probes and Reporter Systems

The integration of proline derivatives into chemical biology tools is a rapidly advancing frontier. Chemical reporters are non-native chemical groups that can be introduced into biomolecules, allowing them to be visualized and studied within living systems through selective chemical reactions. nih.govwikipedia.org Proline's unique structural role in peptides and proteins makes its functionalized analogues ideal candidates for such applications. nih.gov